molecular formula C11H7BrN4O B14594528 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole CAS No. 60838-08-6

5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole

Cat. No.: B14594528
CAS No.: 60838-08-6
M. Wt: 291.10 g/mol
InChI Key: UUEQYNMHCQPAKN-UHFFFAOYSA-N
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Description

5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a 4-bromophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSMe).

Major Products

    Oxidation: Furanones.

    Reduction: 5-[5-(phenyl)furan-2-yl]-2H-tetrazole.

    Substitution: 5-[5-(4-substituted phenyl)furan-2-yl]-2H-tetrazole derivatives.

Scientific Research Applications

5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole is unique due to the presence of both a furan ring and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these two rings allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

60838-08-6

Molecular Formula

C11H7BrN4O

Molecular Weight

291.10 g/mol

IUPAC Name

5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole

InChI

InChI=1S/C11H7BrN4O/c12-8-3-1-7(2-4-8)9-5-6-10(17-9)11-13-15-16-14-11/h1-6H,(H,13,14,15,16)

InChI Key

UUEQYNMHCQPAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NNN=N3)Br

Origin of Product

United States

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